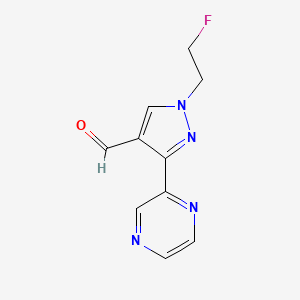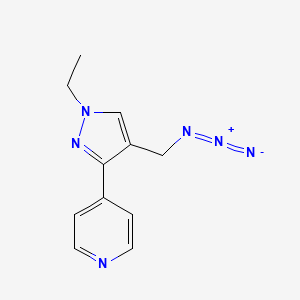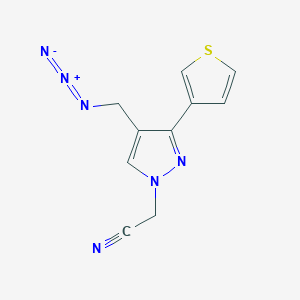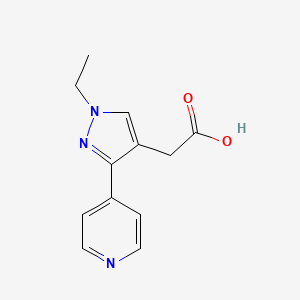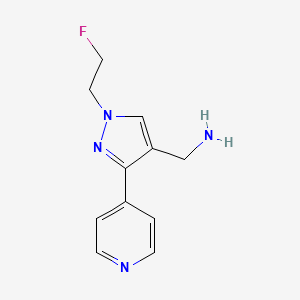
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile” would likely include a pyrazole ring attached to a pyridine ring via a carbonitrile group.Chemical Reactions Analysis
Pyrazoles can participate in a variety of chemical reactions, including acting as ligands in coordination chemistry and undergoing substitution reactions.Scientific Research Applications
Crystal Structure and Mechanistic Insights
The compound's structural and mechanistic aspects have been explored in studies focusing on related chemical structures. For instance, Liu et al. (2013) obtained and determined the crystal structure of a related compound through X-ray crystallography, providing insights into the mechanistic reactions with unsaturated carbonyl compounds. This research offers a foundational understanding of the compound's behavior in chemical syntheses and its potential applications in designing new chemical entities or intermediates for further reactions (Liu et al., 2013).
Synthesis of Novel Compounds
The compound serves as a precursor or building block in the synthesis of various novel compounds with potential applications in medicinal chemistry and material science. Khalifa et al. (2017) synthesized novel compounds by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different 1-(substituted phenyl)ethanones and ethyl cyanoacetate or malononitrile, elucidating structures through chemical and spectroscopic data. Such synthetic approaches highlight the versatility of pyrazole-derived carbonitriles in creating structurally diverse molecules with possible application in drug discovery and development (Khalifa et al., 2017).
Heterocyclic Synthesis and Molecular Docking
The application in heterocyclic synthesis is notable, with the compound being utilized in the preparation of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives. This demonstrates its role in generating compounds that can be further evaluated for various biological activities. Harb et al. (2005) used the compound in condensation reactions to prepare new substituted derivatives, showcasing its utility in creating bioactive molecules that could be potential therapeutic agents. Moreover, these molecules have been subject to molecular docking screenings, indicating their relevance in drug discovery processes (Harb et al., 2005).
Antimicrobial and Antitumor Activities
There's significant interest in the biological activities of compounds synthesized from pyrazole carbonitriles. El-Borai et al. (2012) investigated pyrazolo[3,4-b]pyridine derivatives for their antibacterial and antifungal activities, as well as antitumor activity against a liver cell line, highlighting the compound's potential as a precursor for the development of new antimicrobial and anticancer agents. Such studies suggest that compounds derived from pyrazole carbonitriles could contribute to the discovery of new drugs with significant therapeutic benefits (El-Borai et al., 2012).
Future Directions
properties
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAPSHNYTUMOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







